4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD73-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of CD73-IN-5 involves scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This is achieved through optimized reaction conditions, purification techniques such as chromatography, and stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
CD73-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
CD73-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ecto-5’-nucleotidase and its effects on adenosine metabolism.
Biology: Employed in research on immune response modulation, particularly in the context of cancer and autoimmune diseases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, where it may enhance the efficacy of immunotherapies by reducing the immunosuppressive effects of adenosine.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ecto-5’-nucleotidase
Mechanism of Action
CD73-IN-5 exerts its effects by binding to the active site of ecto-5’-nucleotidase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of adenosine monophosphate to adenosine, leading to a decrease in the levels of extracellular adenosine. As a result, the immunosuppressive effects of adenosine are reduced, enhancing the immune response against tumors. The molecular targets and pathways involved include the adenosine receptors and downstream signaling pathways such as cyclic adenosine monophosphate and protein kinase A .
Comparison with Similar Compounds
CD73-IN-5 is unique among ecto-5’-nucleotidase inhibitors due to its high specificity and potency. Similar compounds include:
Adenosine 5’-(α,β-methylene)-diphosphate: Another inhibitor of ecto-5’-nucleotidase with a different mechanism of action.
5’-N-ethylcarboxamidoadenosine: A non-selective adenosine receptor agonist that also inhibits ecto-5’-nucleotidase.
Adenosine 5’-(α,β-imido)-diphosphate: An inhibitor with structural similarities to adenosine 5’-(α,β-methylene)-diphosphate but with different binding properties
CD73-IN-5 stands out due to its ability to selectively inhibit ecto-5’-nucleotidase without affecting other adenosine-related pathways, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H15FN8 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H15FN8/c25-20-9-18(22-7-8-28-32(22)14-16-3-1-15(12-26)2-4-16)10-23-24(20)30-31-33(23)19-6-5-17-13-27-29-21(17)11-19/h1-11,13H,14H2,(H,27,29) |
InChI Key |
SWFRQIKTNNVFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)C3=CC4=C(C(=C3)F)N=NN4C5=CC6=C(C=C5)C=NN6)C#N |
Origin of Product |
United States |
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